rac-Rotigotine-d3 Methyl Ether
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Overview
Description
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rotigotine, a dopaminergic agonist primarily used for the treatment of Parkinson’s disease and restless leg syndrome . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical studies .
Preparation Methods
The synthesis of rac-Rotigotine-d3 Methyl Ether involves several steps, including the incorporation of deuterium atoms. Industrial production methods often involve high-performance liquid chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
Mechanism of Action
rac-Rotigotine-d3 Methyl Ether exerts its effects by mimicking the action of dopamine, a neurotransmitter in the brain. It activates dopamine receptors, particularly the D1, D2, and D3 receptors, leading to improved motor control and reduced symptoms of Parkinson’s disease . The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
rac-Rotigotine-d3 Methyl Ether is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for tracing studies. Similar compounds include:
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopaminergic agonist used for similar therapeutic purposes.
Ropinirole: A dopaminergic agonist with a similar mechanism of action.
These compounds share similar therapeutic applications but differ in their chemical structure and pharmacokinetic properties.
Properties
Molecular Formula |
C20H27NOS |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChI Key |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Origin of Product |
United States |
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